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Compound of Interest

Compound Name: GSK-1482160

Cat. No.: B1264793 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the

P2X7 receptor (P2X7R).[1][2][3] Its ability to penetrate the blood-brain barrier makes it a

valuable tool for investigating the role of P2X7R in both peripheral and central nervous system

disorders.[2][4] This document provides a comprehensive overview of GSK-1482160, including

its mechanism of action, key pharmacological data, and detailed experimental protocols for its

use in P2X7R research.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as

macrophages and microglia, and has been implicated in inflammatory and neuropathic pain.[1]

[5] Activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-

inflammatory cytokines, including interleukin-1β (IL-1β), making it a compelling target for

therapeutic intervention.[1][5] GSK-1482160 modulates P2X7R activity by binding to a site

distinct from the ATP binding site, thereby reducing the efficacy of ATP without altering its

affinity.[1][6]

Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1264793?utm_src=pdf-interest
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.medchemexpress.com/gsk-1482160.html
https://www.medchemexpress.com/gsk-1482160-isomer.html
https://www.medchemexpress.com/gsk-1482160.html
https://pubmed.ncbi.nlm.nih.gov/27765863/
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11451537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11451537/
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.researchgate.net/publication/224924849_Pharmacokinetic_and_Pharmacodynamic_profiling_of_P2X7_receptor_allosteric_modulator_GSK1482160_in_Healthy_Human_subjects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name
N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-

methyl-5-oxo-L-prolinamide

Molecular Formula C19H17ClF3N3O2

Molecular Weight 427.81 g/mol

Oral Bioavailability Yes[1]

Blood-Brain Barrier Penetration Yes[2][4]

Pharmacological Data
GSK-1482160 exhibits high potency and selectivity for the human P2X7 receptor. The following

tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Potency and Affinity
Parameter Species Value Reference

pIC50 Human 8.5 [2]

pIC50 Rat 6.5 [2]

IC50 Human

0.25 ± 0.05 nM

(Fluorescence

screening)

[7]

IC50 Human
12.2 ± 2.5 nM (Cell

competition assay)
[8]

Ki Human ~3 nM [8]

Ki Human 2.63 ± 0.6 nM [8]

Kd Human 5.09 ± 0.98 nM [8]

Kd Human 1.15 ± 0.12 nM [4][9]

Pharmacokinetic Properties in Humans
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Parameter Value Reference

Time to Peak Concentration

(Tmax)
~3.5 hours (fasting) [1][6]

Half-life (t1/2) < 4.5 hours [1][6]

Mechanism of Action: Allosteric Modulation of
P2X7R
GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. This means it

binds to a site on the receptor that is different from the orthosteric site where the endogenous

agonist, ATP, binds. This interaction does not prevent ATP from binding but rather reduces the

conformational changes in the receptor that are necessary for full channel activation. The

ultimate effect is a decrease in the efficacy of ATP at the P2X7R, leading to reduced ion flux

and downstream signaling, such as the inhibition of IL-1β release.

P2X7 Receptor

P2X7RAllosteric Site Reduces Efficacy

Orthosteric SiteATP Binds

GSK-1482160 Binds
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Mechanism of GSK-1482160 Action

Experimental Protocols
IL-1β Release Assay
This protocol is designed to assess the inhibitory effect of GSK-1482160 on ATP-induced IL-1β

release from immune cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.researchgate.net/publication/224924849_Pharmacokinetic_and_Pharmacodynamic_profiling_of_P2X7_receptor_allosteric_modulator_GSK1482160_in_Healthy_Human_subjects
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.researchgate.net/publication/224924849_Pharmacokinetic_and_Pharmacodynamic_profiling_of_P2X7_receptor_allosteric_modulator_GSK1482160_in_Healthy_Human_subjects
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body-img
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/product/b1264793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell

line (e.g., THP-1).

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period

(e.g., 2-4 hours) to induce pro-IL-1β expression.

Compound Incubation: Pre-incubate the primed cells with various concentrations of GSK-
1482160 or vehicle control for a defined time (e.g., 30-60 minutes).

Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short

period (e.g., 30-60 minutes) to activate the P2X7R and induce IL-1β processing and release.

Quantification: Collect the cell culture supernatant and quantify the concentration of mature

IL-1β using a commercially available ELISA kit.

Data Analysis: Plot the IL-1β concentration against the concentration of GSK-1482160 to

determine the IC50 value.
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Workflow for IL-1β Release Assay

Radioligand Binding Assay
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This protocol is used to determine the binding affinity (Kd or Ki) of GSK-1482160 to the P2X7

receptor.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human

P2X7 receptor (e.g., HEK293-hP2X7R).[4][8]

Radioligand: Use a radiolabeled form of GSK-1482160, such as [11C]GSK-1482160.[8]

Incubation: Incubate the cell membranes with increasing concentrations of the radioligand in

the absence (for total binding) or presence (for non-specific binding) of a high concentration

of unlabeled GSK-1482160.

Separation: Separate the bound from unbound radioligand by rapid filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Perform saturation binding analysis to determine the dissociation constant (Kd) and

the maximum number of binding sites (Bmax). For competition binding assays, co-incubate a

fixed concentration of radioligand with increasing concentrations of unlabeled GSK-1482160
to determine the Ki value.[8]

Applications in Research
GSK-1482160 is a versatile tool for studying the physiological and pathological roles of the

P2X7 receptor.

Inflammatory and Neuropathic Pain Models: GSK-1482160 has demonstrated efficacy in

animal models of inflammatory and neuropathic pain, comparable to standard-of-care drugs

like celecoxib and gabapentin.[1]

Neuroinflammation and Neurodegenerative Diseases: Its ability to cross the blood-brain

barrier allows for the investigation of P2X7R's role in neuroinflammatory processes in

diseases such as multiple sclerosis and Alzheimer's disease.[7][10]
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PET Imaging: As a radiolabeled tracer ([11C]GSK-1482160), it enables the in vivo

visualization and quantification of P2X7R expression in the brain, providing a biomarker for

neuroinflammation.[4][7][8]
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Applications of GSK-148216al

Conclusion
GSK-1482160 is a well-characterized and potent tool compound for the study of the P2X7

receptor. Its favorable pharmacological and pharmacokinetic properties, including oral

bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo

applications. This guide provides essential information and protocols to facilitate its effective

use in advancing our understanding of P2X7R biology and its role in disease. However, it is

important to note that while GSK-1482160 showed promise in preclinical studies, its

development for treating rheumatoid arthritis was halted as it was deemed unable to achieve

the required pharmacological inhibition while maintaining a safe margin in humans.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1264793?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.medchemexpress.com/gsk-1482160.html
https://www.medchemexpress.com/gsk-1482160-isomer.html
https://pubmed.ncbi.nlm.nih.gov/27765863/
https://pubmed.ncbi.nlm.nih.gov/27765863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11451537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11451537/
https://www.researchgate.net/publication/224924849_Pharmacokinetic_and_Pharmacodynamic_profiling_of_P2X7_receptor_allosteric_modulator_GSK1482160_in_Healthy_Human_subjects
https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://pmc.ncbi.nlm.nih.gov/articles/PMC5401628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5401628/
https://www.researchgate.net/publication/309333683_Characterization_of_11C-GSK1482160_for_Targeting_the_P2X7_Receptor_as_a_Biomarker_for_Neuroinflammation
https://synapse.patsnap.com/drug/35dd3e0d5f754f548f4d1ee6ee15aecf
https://www.benchchem.com/product/b1264793#gsk-1482160-as-a-tool-compound-for-p2x7r-research
https://www.benchchem.com/product/b1264793#gsk-1482160-as-a-tool-compound-for-p2x7r-research
https://www.benchchem.com/product/b1264793#gsk-1482160-as-a-tool-compound-for-p2x7r-research
https://www.benchchem.com/product/b1264793#gsk-1482160-as-a-tool-compound-for-p2x7r-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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